Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Lipophilicity Drug-likeness Membrane permeability

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 898610-86-1, molecular formula C21H23N3O4, molecular weight 381.4 g/mol) is a synthetic 1,2,5-oxadiazole (furazan) derivative bearing a 4-butoxyphenyl substituent at ring position 4 and a 4-ethoxybenzamide moiety at position 3. The 1,2,5-oxadiazole (furazan) scaffold is distinguished from the more commonly employed 1,2,4- and 1,3,4-oxadiazole regioisomers by a uniquely strong inductive effect—comparable to that of a trifluoromethyl or tetrazolyl group—and distinct lipophilicity, basicity, and dipole moment parameters.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
Cat. No. B11380822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C21H23N3O4/c1-3-5-14-27-18-10-6-15(7-11-18)19-20(24-28-23-19)22-21(25)16-8-12-17(13-9-16)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,22,24,25)
InChIKeyDWRBTGLUOYTRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 898610-86-1): Structural Identity and Compound-Class Context for Procurement Decisions


N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 898610-86-1, molecular formula C21H23N3O4, molecular weight 381.4 g/mol) is a synthetic 1,2,5-oxadiazole (furazan) derivative bearing a 4-butoxyphenyl substituent at ring position 4 and a 4-ethoxybenzamide moiety at position 3 . The 1,2,5-oxadiazole (furazan) scaffold is distinguished from the more commonly employed 1,2,4- and 1,3,4-oxadiazole regioisomers by a uniquely strong inductive effect—comparable to that of a trifluoromethyl or tetrazolyl group—and distinct lipophilicity, basicity, and dipole moment parameters . This compound belongs to a class that has yielded antiplasmodial leads (e.g., MMV665805 analogs with PfNF54 IC50 values as low as 0.011 µM and selectivity indices exceeding 14,000 ) and direct STAT3 inhibitors (e.g., MD77 with STAT3-SH2 domain binding IC50 = 17.7 µM ), making its precise substitution pattern critical to biological target engagement and selectivity.

Why N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide Cannot Be Replaced by a Generic Furazan or Oxadiazole Analog


Within the 1,2,5-oxadiazole benzamide series, small structural perturbations produce order-of-magnitude shifts in both potency and selectivity. Published SAR data demonstrate that replacing a 3,4-diethoxyphenyl group at the furazan 4-position with a 4-chloro or 4-fluoro substituent can reduce the antiplasmodial selectivity index from >14,000 to <10 . Similarly, the ethoxy substitution position on the benzamide ring determines target pathway: 4-ethoxybenzamide is associated with COX inhibition, whereas its 3-ethoxy regioisomer is a known FtsZ inhibitor with antibacterial activity capable of crossing the blood-brain barrier . The 4-butoxyphenyl group in the target compound introduces a distinct lipophilicity and steric profile versus chloro, methoxy, or unsubstituted phenyl analogs, which affects membrane permeability, CYP450 inhibition liability, and target off-rate—parameters directly verified in the antiplasmodial furazan series through experimental logP, PAMPA permeability, and CYP3A4 inhibition assays . Consequently, generic substitution with a different 1,2,5-oxadiazole benzamide—or worse, a 1,3,4-oxadiazole isomer lacking the furazan inductive effect —cannot be assumed to preserve biological activity.

Quantitative Differentiation Evidence for N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide Against Closest Analogs


Lipophilicity Differentiation: 4-Butoxyphenyl vs. 4-Chlorophenyl Substitution at the Furazan 4-Position

The target compound's 4-butoxyphenyl substituent provides a calculated logP increase of approximately 1.4–1.8 log units compared to its closest chloro analog, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide (CAS 866237-93-6). This estimate is derived from the additive contribution of replacing Cl (π = +0.71) with O(CH2)3CH3 (π ≈ +2.1–2.5) on the phenyl ring, consistent with published experimental logP values for furazan benzamide analogs in this series . In the antiplasmodial furazan series, compounds with 3,4-dialkoxyphenyl substituents (calculated logP 2.47–3.81) exhibited experimentally determined passive permeability (PAMPA) that correlated positively with lipophilicity up to an optimum, beyond which cytotoxicity increased . The butoxy chain length positions this compound near the upper end of the drug-like lipophilicity window (Rule of Five compliance: logP < 5) while avoiding the excessive lipophilicity (>5) associated with heptyloxy analogs, which share the same molecular formula (C21H23N3O4) but exhibit logP values of approximately 7.76 and consequently poor aqueous solubility .

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation: 4-Ethoxybenzamide vs. 3-Ethoxybenzamide Target Pathway Divergence

The 4-ethoxy substitution on the benzamide ring of the target compound is associated with cyclooxygenase (COX) enzyme inhibition and analgesic/anti-inflammatory activity, whereas the 3-ethoxy regioisomer (N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide, CAS 898611-17-1) is linked to inhibition of the bacterial cell division protein FtsZ with demonstrated antibacterial activity and blood-brain barrier permeability . This regioisomeric divergence mirrors the well-characterized difference between standalone 4-ethoxybenzamide (a known COX inhibitor) and 3-ethoxybenzamide (a validated FtsZ inhibitor) . In the antiplasmodial furazan series, the substitution pattern on the benzamide phenyl ring strongly affects both antiplasmodial potency and cytotoxicity: the 3-methylbenzamide analog (compound 51) achieved PfNF54 IC50 = 0.034 µM with SI = 1526, whereas regioisomeric variants with different benzamide substitution showed IC50 values ranging from 0.275 to >50 µM depending on the specific pattern .

Target selectivity COX inhibition FtsZ inhibition Antibacterial

Furazan Core Electronic Differentiation: 1,2,5-Oxadiazole vs. 1,3,4- and 1,2,4-Oxadiazole Regioisomers

The 1,2,5-oxadiazole (furazan) core of the target compound possesses a strong inductive electron-withdrawing effect quantitatively comparable to that of a trifluoromethyl (-CF3) or tetrazolyl group, a property not shared by the 1,2,4- or 1,3,4-oxadiazole regioisomers . This arises from the clustered N-O-N heteroatom arrangement unique to furazans, which produces a higher dipole moment and distinct polarization geometry . Measured dipole moments: 1,2,5-oxadiazole = 3.38 D vs. 1,3,4-oxadiazole = 3.04 D . This electronic difference has practical pharmacological consequences: in a head-to-head series, benzofurazan analogs were more potent than corresponding benzisoxazole, benzisothiazole, benzimidazole, and benzothiazole analogs at the same target . Furthermore, furazans have been successfully employed as bioisosteric replacements for nitroaromatic toxicophores, reducing hERG liability while maintaining target potency in ROMK inhibitor programs at Merck and PDE4D programs at Novartis .

Bioisosterism Electronic effects Oxadiazole regioisomers Scaffold selection

Amide Connectivity Differentiation: 4-Butoxyphenyl-on-Oxadiazole vs. 4-Butoxybenzamide-on-Oxadiazole Connectivity Isomers

The target compound places the butoxy group on the phenyl ring attached to the oxadiazole 4-position, with the 4-ethoxybenzamide at the oxadiazole 3-amino position. This is structurally distinct from the connectivity isomer 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 881218-54-8), which reverses the substitution pattern: butoxy on the benzamide carbonyl side and an unsubstituted phenyl at the oxadiazole 4-position . In the antiplasmodial furazan series, SAR analysis demonstrated that the 4-phenyl substituent on the oxadiazole ring exerts a dominant influence on both activity and selectivity, with potency varying from IC50 = 0.011 µM (3,4-diethoxyphenyl) to >50 µM (3-NH2-phenyl) against PfNF54, and selectivity indices ranging from 0.1 to >14,000 depending solely on this substitution . The benzamide substituent modulates activity within a narrower window (~10-fold) but critically influences cytotoxicity and physicochemical properties such as CYP3A4 inhibition and aqueous solubility .

Connectivity isomerism Amide orientation Structure-activity relationships

Alkoxy Chain Length SAR: Butoxy as an Underexplored Pharmacophore in Furazan Medicinal Chemistry

Published structure-activity relationships in the 3,4-disubstituted furazan series have systematically explored methoxy, ethoxy, and mixed methoxy-ethoxy substitutions on the 4-phenyl ring, but longer alkoxy chains (propoxy, butoxy, pentyloxy) remain largely uninvestigated in the peer-reviewed literature . The most extensively optimized compounds carry 3,4-diethoxyphenyl (compound 1: PfNF54 IC50 = 0.011 µM, SI = 14,483) or 3-ethoxy-4-methoxyphenyl (compound 51: PfNF54 IC50 = 0.034 µM, SI = 1,526) substituents . The butoxy chain in the target compound extends beyond this explored alkoxy range and is predicted to increase logP by 0.5–0.8 units per additional methylene compared to the ethoxy analogs, based on the Hansch π constant for CH2 (≈ +0.5) . In the CYP3A4 inhibition assay employed within the furazan series, lipophilicity correlated with increased CYP inhibition risk ; the butoxy analog thus offers a tool to probe the lipophilicity–CYP inhibition–potency trade-off at the upper boundary of drug-like chemical space within this chemotype.

Alkoxy chain optimization Antiplasmodial Selectivity index CYP3A4 inhibition

Evidence-Backed Application Scenarios for N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide in Research and Preclinical Procurement


Furazan Alkoxy Chain-Length SAR Expansion in Antiplasmodial Lead Optimization

This compound is positioned as a probe to extend the alkoxy chain-length SAR of the 1,2,5-oxadiazole antiplasmodial series beyond the ethoxy/methoxy ceiling established in published work. With the benchmark diethoxy analog achieving PfNF54 IC50 = 0.011 µM and SI = 14,483 , the butoxy variant enables direct assessment of whether increased lipophilicity (estimated ΔlogP +1.0 vs. diethoxy) translates to improved potency against multiresistant strains (e.g., K1, where the trifluoromethyl analog achieved IC50 = 0.007 µM ) or incurs penalties in CYP3A4 inhibition and cytotoxicity. Procurement is justified for groups performing head-to-head in vitro antiplasmodial profiling (NF54, K1, Dd2 strains) with matched cytotoxicity (L-6 cells) and ADMET panel (PAMPA permeability, CYP3A4, aqueous solubility) assays .

COX-Associated Pharmacology Profiling Leveraging 4-Ethoxybenzamide Regiochemistry

The 4-ethoxybenzamide moiety confers association with COX enzyme inhibition , distinguishing this compound from its 3-ethoxy regioisomer (CAS 898611-17-1) which targets bacterial FtsZ . This compound is appropriate for COX-1/COX-2 selectivity screening panels, prostaglandin E2 production assays in inflammatory cell models, and analgesic efficacy models where the furazan core may provide additional NO-related pharmacology or metabolic stability advantages over standalone 4-ethoxybenzamide. Procurement should be prioritized when the research objective requires simultaneous engagement of COX-related pathways and furazan-mediated electronic effects (strong inductive character comparable to -CF3 ) within a single molecular entity.

STAT3-SH2 Domain Binding Probe with Modified 4-Phenyl Lipophilicity

The furazan benzamide scaffold has validated STAT3-SH2 domain binding activity: compound MD77 (4-chlorophenyl furazan with 4-CF3-benzamide) binds the STAT3-SH2 domain with IC50 = 17.7 µM and shows antiproliferative activity against multiple tumor cell lines . Replacing the 4-chlorophenyl with 4-butoxyphenyl increases lipophilicity (estimated ΔlogP +1.4–1.8) while replacing the strongly electron-withdrawing 4-CF3-benzamide with 4-ethoxybenzamide moderates the electronic profile. This compound is suitable as a comparator in STAT3 fluorescence polarization binding assays and STAT3-dependent luciferase reporter gene assays (e.g., HeLa-STAT3-Luc cells) to probe the lipophilicity tolerance of the STAT3-SH2 domain binding pocket and its effect on cellular antiproliferative potency.

Furazan-Containing Compound Library Enumeration and Physicochemical Property Calibration

Given the established advantages of the furazan core—strong inductive effect comparable to -CF3 or tetrazolyl, distinct dipole moment (3.38 D), and unique geometry relative to 1,2,4- and 1,3,4-oxadiazole isomers —this compound serves as a key member of a furazan diversity library for broad biological profiling. Its 4-butoxyphenyl/4-ethoxybenzamide substitution pattern fills a specific niche in calculated property space (estimated MW = 381.4, ClogP ≈ 3.8–4.5, H-bond acceptors = 5, H-bond donors = 1, rotatable bonds = 10 ) that is distinct from the diethoxy/trifluoromethyl-dominated public-domain furazan collections. Procurement for high-throughput screening decks, fragment-based screening by X-ray crystallography, or covalent probe development is supported when the objective is to maximize furazan chemical diversity coverage within drug-like property space.

Quote Request

Request a Quote for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.